3-(Chloromethoxy)prop-1-ene
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Overview
Description
3-(Chloromethoxy)prop-1-ene is an organic compound with the molecular formula C4H7ClO It is a chlorinated ether that features a propene backbone with a chloromethoxy substituent
Preparation Methods
3-(Chloromethoxy)prop-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of allyl alcohol with thionyl chloride to form allyl chloride, which is then reacted with sodium methoxide to yield 1-chloromethoxy-2-propene. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane .
Industrial production methods may involve continuous flow processes to ensure high yield and purity. For example, the use of cation exchange resins in a packed bed reactor can facilitate the reaction between 2-methyl-3-chloropropene and methanol under controlled temperature and pressure conditions .
Chemical Reactions Analysis
3-(Chloromethoxy)prop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of 1-chloromethoxy-2-propene can yield alcohols or alkanes depending on the reducing agent used, such as lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of bases like sodium hydroxide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include substituted ethers, epoxides, and alcohols.
Scientific Research Applications
3-(Chloromethoxy)prop-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving chlorinated ethers.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-chloromethoxy-2-propene involves its reactivity with various nucleophiles and electrophiles. The chloromethoxy group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
3-(Chloromethoxy)prop-1-ene can be compared with other chlorinated ethers such as:
1-Chloromethoxypropane: Similar in structure but with a saturated backbone, making it less reactive in certain types of chemical reactions.
2-Chloromethoxypropane: Differing in the position of the chlorine atom, which affects its reactivity and applications.
1-Chloromethoxy-2-butene: A longer carbon chain that can influence its physical properties and reactivity.
The uniqueness of 1-chloromethoxy-2-propene lies in its propene backbone, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations .
Properties
IUPAC Name |
3-(chloromethoxy)prop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-2-3-6-4-5/h2H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAVREKVLRUVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-20-5 |
Source
|
Record name | 3-(chloromethoxy)prop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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